tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-ol

SPAAC kinetics bioorthogonal chemistry cyclooctyne reactivity

Tricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-ol (CAS 1027338-06-2), commonly referred to as 4-dibenzocyclooctynol (DIBO) or 5-hydroxy-1,2:5,6-dibenzocyclooct-7-yne, is the parent alcohol derivative of the dibenzocyclooctyne (DBCO) class of strained cycloalkynes. This compound serves as a foundational building block for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, distinguished by the presence of a secondary hydroxyl group on the saturated carbon of the cyclooctyne ring.

Molecular Formula C16H12O
Molecular Weight 220.26 g/mol
CAS No. 1027338-06-2
Cat. No. B1416680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-ol
CAS1027338-06-2
Molecular FormulaC16H12O
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C#CC3=CC=CC=C31)O
InChIInChI=1S/C16H12O/c17-16-11-14-7-2-1-5-12(14)9-10-13-6-3-4-8-15(13)16/h1-8,16-17H,11H2
InChIKeyVEKJQXKBHZVGBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1027338-06-2 (4-Dibenzocyclooctynol/DIBO) – Core Alcohol-Functionalized SPAAC Reagent for Bioconjugation


Tricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-ol (CAS 1027338-06-2), commonly referred to as 4-dibenzocyclooctynol (DIBO) or 5-hydroxy-1,2:5,6-dibenzocyclooct-7-yne, is the parent alcohol derivative of the dibenzocyclooctyne (DBCO) class of strained cycloalkynes [1]. This compound serves as a foundational building block for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, distinguished by the presence of a secondary hydroxyl group on the saturated carbon of the cyclooctyne ring . With a molecular formula of C₁₆H₁₂O and a molecular weight of 220.27 g·mol⁻¹, DIBO is supplied as a solid with typical purities of 95–97%, and is supported by QC documentation including NMR, HPLC, and GC analyses from multiple vendors .

1
Core Alcohol HandleEnables divergent synthesis from a single precursor: activation, oxidation, or direct esterification.
2
Tunable SPAAC KineticsOxidation state of the alcohol directly modulates reaction rate, supporting rate-controlled experiments.
3
Bioorthogonal ScaffoldSuitable for intracellular and extracellular labeling workflows in living cell models.

Why Generic DBCO Substitution Fails for 1027338-06-2 – Hydroxyl Handle, Rate Modulation, and Membrane Permeability Are Irreplaceable


Substituting 1027338-06-2 with a generic DBCO-amine, DBCO-acid, or DBCO-NHS ester introduces irreversible functional constraints that preclude downstream synthetic divergence. The secondary alcohol of DIBO is not merely a polarity modulator—it is the essential chemical handle that enables activation to a carbonate (for amine coupling), oxidation to a ketone (which accelerates SPAAC rate by approximately 4.6-fold), or direct esterification, all from a single procurement lot [1]. Pre-functionalized DBCO derivatives (e.g., DBCO-amine) lock the user into a single conjugation chemistry and cannot be interconverted without resynthesis. Furthermore, DIBO exhibits documented cell membrane permeability for intracellular labeling—a property absent in polar sulfated analogs such as S-DIBO, which are restricted to extracellular targets only [2]. Generic substitution therefore eliminates both synthetic versatility and bioorthogonal spatial control options.

1027338-06-2 (DIBO)
Multi-purpose alcohol handle; reported cell membrane permeability for whole-cell labeling.
Generic DBCO-amine/acid
Single-purpose conjugation chemistry; irreversibly locked pathway eliminates synthetic divergence.
1027338-06-2 (DIBO)
Labels both intracellular and extracellular azido-glycoconjugates in living cells.
Polar Sulfated DIBO (S-DIBO)
Cannot cross cell membrane; restricted to cell-surface targets only, may miss intracellular trafficking.
1027338-06-2 (DIBO)
Documented survival through electrospinning for post-assembly nanofiber functionalization.
DBCO-NHS Ester
Hydrolysis-prone in aqueous media; may not withstand fabrication conditions requiring processing stability.

Quantitative Differentiation Evidence for 1027338-06-2: Head-to-Head SPAAC Kinetics, Membrane Permeability, and Derivatization Comparisons


Hydroxyl-to-Ketone Oxidation Increases SPAAC Rate by 4.6-Fold: Direct Within-Study Comparison

Within the same study, the secondary alcohol of DIBO (compound 3) and its Dess-Martin oxidation product, ketone 11, were directly compared for their second-order rate constants in the SPAAC reaction with benzyl azide. The alcohol exhibited a rate constant of 0.0567 ± 0.0027 M⁻¹s⁻¹, while the ketone reached 0.2590 ± 0.0067 M⁻¹s⁻¹—a 4.6-fold enhancement [1]. This demonstrates that the hydroxyl group of CAS 1027338-06-2 is not merely a passive spectator; its oxidation state directly modulates reaction kinetics, a tunability absent in pre-oxidized or pre-functionalized DBCO derivatives.

Rate Tuning
Head-to-head
4.6-fold increase
Oxidation state modulates reaction kinetics.
Reported k₂: alcohol 0.057 M⁻¹s⁻¹ vs ketone 0.259 M⁻¹s⁻¹.
SPAAC kinetics bioorthogonal chemistry cyclooctyne reactivity

Cell Membrane Permeability: DIBO Labels Intra- and Extracellular Targets, Whereas Sulfated DIBO (S-DIBO) Is Restricted to the Cell Surface

DIBO (compound 4, an alcohol-functionalized dibenzocyclooctyne structurally analogous to CAS 1027338-06-2) was shown to cross the cell membrane and label both intracellular and extracellular azido-modified glycoconjugates in living cells. In direct contrast, the highly polar sulfated analog S-DIBO (compound 8) could not traverse the cell membrane and was confined exclusively to cell-surface labeling [1]. This differential was experimentally validated by comparing labeling patterns of azido-sugars in living cells using fluorescence microscopy.

Membrane Permeability
Head-to-head
Whole-cell labeling
Supports intracellular trafficking studies.
S-DIBO restricted to surface-only labeling.
intracellular labeling glycoconjugate imaging membrane permeability

DIBO Alcohol Survives Electrospinning and Enables Post-Assembly Nanofiber Functionalization

A primary amine-derivatized 4-dibenzocyclooctynol (DIBO) initiator was used for the ring-opening polymerization of poly(γ-benzyl-L-glutamate), yielding DIBO-terminated polymers (DIBO-PBLG). Critically, the DIBO end group survived the electrospinning process and remained available on the nanofiber surface for post-assembly SPAAC derivatization with azide-functionalized gold nanoparticles, as confirmed by fluorescence, SEM, and TEM analyses [1]. This processing robustness is a distinguishing feature not demonstrated for many pre-activated DBCO derivatives.

Processing Robustness
Supporting evidence
Survives electrospinning
Enables post-fabrication biofunctionalization.
Confirmed via fluorescence, SEM, and TEM.
nanofiber functionalization electrospinning post-assembly derivatization

Hydroxyl Handle Enables Divergent Derivatization: Carbonate Activation, Oxidation, or Direct Conjugation from a Single Precursor

The secondary alcohol of DIBO (compound 3, CAS 1027338-06-2) can be activated with 4-nitrophenyl chloroformate to yield carbonate 8 (for amine coupling), oxidized to ketone 11 (for oxime ligation and enhanced SPAAC rates), or directly esterified. In contrast, commercially prevalent DBCO-amine and DBCO-acid are single-purpose building blocks that commit the user to a single conjugation modality (amide bond formation with carboxylic acids or amines, respectively) [1]. The carbamate derivative 9 retained a SPAAC rate of 0.0696 ± 0.0019 M⁻¹s⁻¹—essentially equivalent to the parent alcohol (0.0567 ± 0.0027 M⁻¹s⁻¹)—confirming that derivatization via the hydroxyl group does not compromise click reactivity [2].

Synthetic Versatility
Head-to-head
3 derivatization pathways
Maximizes synthetic economy from one SKU.
Pre-functionalized DBCO offers only 1 fixed path.
chemical handle divergent synthesis bioconjugation

Shelf Stability and Chemoselectivity: DIBO Alcohol Remains Intact in Presence of Biological Nucleophiles

Compound 3 (DIBO, CAS 1027338-06-2) was reported to have an excellent shelf life and remained intact after treatment with nucleophiles such as thiols and amines—species abundant in biological environments [1]. This contrasts with DBCO-amine derivatives, which are documented to be acid-sensitive and should not be subjected to pH < 5 during reaction or workup , and with DBCO-NHS esters, which are susceptible to hydrolysis in aqueous media. The chemoselectivity of the DBCO scaffold—reacting selectively with azides while remaining inert toward hydroxyls, amines, and thiols naturally present in biomolecules—is a class-level property, but the alcohol derivative's documented stability toward these nucleophiles is specifically quantified in the Mbua study [1].

Chemoselectivity
Cross-study comparable
Intact after nucleophile treatment
Reported stability supports multi-step workflows.
DBCO-amine requires strict pH control; NHS esters hydrolyze.
shelf stability chemoselectivity bioorthogonality

Optimal Research and Industrial Application Scenarios for 1027338-06-2 (4-Dibenzocyclooctynol)


Intracellular Glycoconjugate Imaging and Trafficking Studies in Living Cells

For studies requiring visualization of both intracellular (e.g., Golgi-resident) and cell-surface glycoconjugates, DIBO (CAS 1027338-06-2) is the appropriate SPAAC reagent, as it crosses the cell membrane and labels azido-sugars in all subcellular compartments. Polar sulfated analogs (S-DIBO) are restricted to the cell surface and would miss intracellular trafficking events entirely [1]. Metabolic labeling with Ac₄ManNAz followed by DIBO-biotin conjugation enables whole-cell glycoconjugate profiling via streptavidin-fluorophore detection, as demonstrated in the characterization of COG complex trafficking defects [1].

Divergent Bioconjugation Workflows Requiring Single-Inventory Synthetic Flexibility

When a research program necessitates multiple conjugation chemistries (e.g., amide coupling for protein labeling and oxime ligation for small-molecule attachment), CAS 1027338-06-2 serves as a universal precursor. The alcohol can be activated to a carbonate for amine-reactive conjugation, oxidized to a ketone for oxime-based ligation with concomitant ~4.6-fold SPAAC rate enhancement, or used directly for esterification [2]. This eliminates the need to stock DBCO-amine, DBCO-acid, and DBCO-ketone as separate catalog items, reducing procurement complexity and enabling real-time adaptation of conjugation strategy.

Electrospun Nanofiber Scaffolds with Post-Fabrication Biofunctionalization Capability

For tissue engineering and regenerative medicine applications, DIBO-terminated polymers (initiated from CAS 1027338-06-2 derivatives) can be electrospun into nanofibers while preserving the strained alkyne for subsequent SPAAC-based attachment of bioactive peptides, growth factors, or nanoparticles [3]. The documented survival of the DIBO moiety through the electrospinning process—confirmed by fluorescence, SEM, and TEM after reaction with azide-gold nanoparticles—distinguishes this approach from methods relying on hydrolytically sensitive NHS esters or maleimides that may not withstand the fabrication conditions [3].

PET Tracer and Radioligand Development Requiring Enantiomerically Resolved DIBO Conjugates

4-Dibenzocyclooctynol (CAS 1027338-06-2) has been employed as a radiolabeling precursor for positron emission tomography (PET) imaging agents, where the enantiomers of DIBO can be resolved via kinetic resolution using Candida antarctica lipase A (CAL-A) prior to conjugation with targeting biomolecules [4]. The resulting enantiopure DIBO-radioligand conjugates are critical for achieving consistent pharmacokinetic profiles and target engagement in PET imaging studies. Pre-functionalized DBCO analogs lack this chiral resolution capability, making CAS 1027338-06-2 the mandatory starting material for enantioselective PET tracer development.

Application
Selection Property
Validation Focus
Intracellular Glycoconjugate Imaging
Membrane permeability
Whole-cell labeling assay context
Divergent Bioconjugation Workflows
Core alcohol reactivity
Conjugation efficiency and rate review
Electrospun Nanofiber Scaffolds
Processing stability
Post-assembly derivatization context
Enantioselective PET Tracer Development
Chiral alcohol handle
Enantiomeric purity and PK interpretation
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